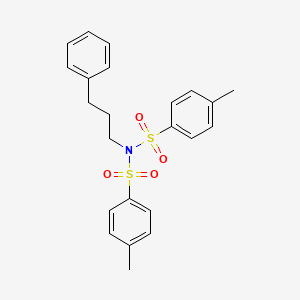
4-methyl-N-(4-methylphenyl)sulfonyl-N-(3-phenylpropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(4-methylphenyl)sulfonyl-N-(3-phenylpropyl)benzenesulfonamide is an organic compound with the molecular formula C22H24N2O4S2 It is a sulfonamide derivative, characterized by the presence of sulfonyl groups attached to aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-methylphenyl)sulfonyl-N-(3-phenylpropyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylphenylamine and 3-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-(4-methylphenyl)sulfonyl-N-(3-phenylpropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(4-methylphenyl)sulfonyl-N-(3-phenylpropyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(4-methylphenyl)sulfonyl-N-(3-phenylpropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-methyl-N-(4-methylphenyl)sulfonyl-N-(3-phenylpropyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
- 4-methyl-N-(4-methylphenyl)sulfonyl-N-(2-nitrophenyl)benzenesulfonamide
- 4-methyl-N-(4-methylphenyl)sulfonyl-N-(4-aminophenyl)benzenesulfonamide
- 4-methyl-N-(4-methylphenyl)sulfonyl-N-(4-chlorophenyl)benzenesulfonamide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
67508-22-9 |
|---|---|
Molekularformel |
C23H25NO4S2 |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-(3-phenylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C23H25NO4S2/c1-19-10-14-22(15-11-19)29(25,26)24(18-6-9-21-7-4-3-5-8-21)30(27,28)23-16-12-20(2)13-17-23/h3-5,7-8,10-17H,6,9,18H2,1-2H3 |
InChI-Schlüssel |
IDEFOUDUSHBRKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B14459812.png)

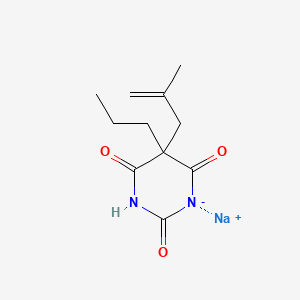
![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
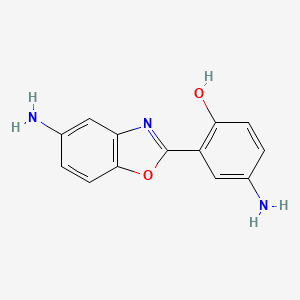
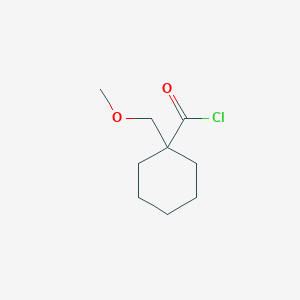
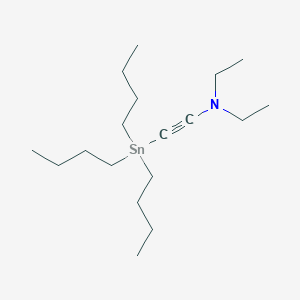
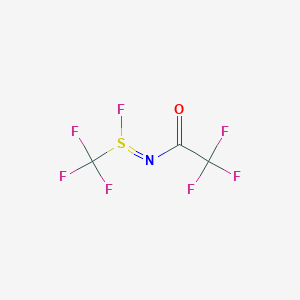

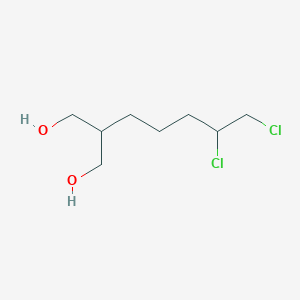
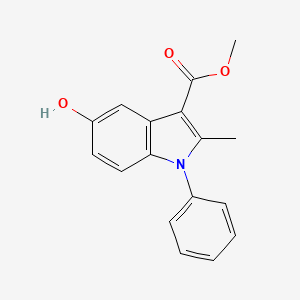
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)

